4-(2-Fluorophenoxy)benzoic acid

Descripción

BenchChem offers high-quality 4-(2-Fluorophenoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Fluorophenoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-(2-fluorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVPPFRFMKAQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601996 | |

| Record name | 4-(2-Fluorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913828-84-9 | |

| Record name | 4-(2-Fluorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

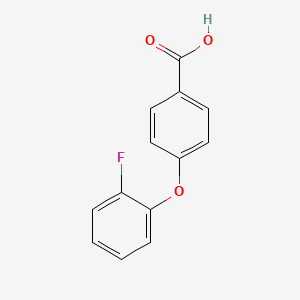

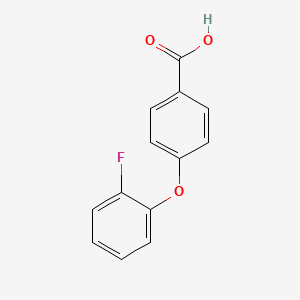

"4-(2-Fluorophenoxy)benzoic acid" molecular structure

An In-depth Technical Guide to the Molecular Structure of 4-(2-Fluorophenoxy)benzoic acid

Introduction: Beyond the Formula

To the dedicated researcher, a molecule is far more than a simple collection of atoms. It is a three-dimensional entity whose precise architecture dictates its function, reactivity, and potential. 4-(2-Fluorophenoxy)benzoic acid, a member of the diaryl ether class, exemplifies this principle. It stands as a valuable scaffold in medicinal chemistry and materials science, where its unique structural motifs—a flexible ether linkage, a reactive carboxylic acid, and a strategically placed fluorine atom—impart desirable physicochemical and biological properties. The introduction of fluorine, in particular, can profoundly influence metabolic stability, binding affinity, and lipophilicity, making this moiety a cornerstone of modern drug design.[1][2]

This guide offers a comprehensive exploration of the molecular structure of 4-(2-Fluorophenoxy)benzoic acid. We will move beyond a two-dimensional representation to dissect its crystallographic arrangement, spectroscopic signature, and the mechanistic nuances of its synthesis. This document is designed to provide drug development professionals and chemical researchers with the foundational knowledge and practical protocols necessary to confidently utilize this versatile compound.

Section 1: Core Molecular Identity and Physicochemical Profile

A molecule's identity begins with its fundamental properties. These parameters govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

Table 1: Chemical Identifiers for 4-(2-Fluorophenoxy)benzoic acid

| Identifier | Value |

|---|---|

| IUPAC Name | 4-(2-fluorophenoxy)benzoic acid[3] |

| CAS Number | 913828-84-9[3][4] |

| Molecular Formula | C₁₃H₉FO₃[3] |

| Molecular Weight | 232.21 g/mol [3][4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Solid / Crystals | [1][4][5] |

| Melting Point | 169-175 °C (for 4-fluoro isomer) | [5] |

| Purity | Typically ≥98% | [4][5] |

| Storage | Refrigerator (0-8 °C) |[1][4][5] |

Section 2: The Architectural Blueprint: Structural Elucidation

Determining the precise three-dimensional structure of a molecule is a cornerstone of chemical science. It requires a multi-faceted approach, combining theoretical models with empirical data from crystallographic and spectroscopic techniques.

Two-Dimensional Representation

The foundational structure is best visualized in two dimensions, illustrating the covalent bonding network that defines the molecule.

Caption: 2D structure of 4-(2-Fluorophenoxy)benzoic acid.

Solid-State Conformation: Insights from X-ray Crystallography

While specific crystallographic data for the 2-fluoro isomer is not publicly available, extensive studies on the closely related isomer, 4-(4-Fluorophenoxy)benzoic acid, provide critical insights into the likely solid-state behavior.[6] In the crystal lattice, such molecules typically form centrosymmetric dimers through strong O—H⋯O hydrogen bonds between their carboxylic acid groups.[6] This interaction creates a characteristic R²₂(8) ring motif.

A key structural parameter for diaryl ethers is the dihedral angle between the two aromatic rings. For the 4-fluoro isomer, this angle is reported to be approximately 70.99°.[6] This significant twist from planarity is a result of steric hindrance and electronic repulsion, and it profoundly impacts the molecule's overall shape and ability to fit into receptor binding pockets. The crystal structure is further stabilized by weaker C—H⋯O and C—H⋯π interactions.[6]

Spectroscopic Fingerprinting: A Validated Identity

Spectroscopy provides an empirical, non-destructive method to confirm a molecule's structure and purity. Each technique probes different aspects of the molecular framework, and together they create a unique "fingerprint."

2.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the benzoic acid ring will appear as two doublets (an AA'BB' system), characteristic of a 1,4-disubstituted ring. The four protons on the 2-fluorophenoxy ring will present a more complex pattern of multiplets due to both proton-proton and proton-fluorine couplings. The acidic proton of the carboxylic acid will typically appear as a broad singlet far downfield (>10 ppm), which can be exchanged with D₂O.

-

¹³C NMR: The carbon spectrum will show 13 distinct signals. The carboxyl carbon (C=O) is the most deshielded, appearing around 165-175 ppm. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant, a definitive diagnostic feature. Other aromatic carbons will appear in the typical 110-160 ppm range, with their precise shifts influenced by the ether oxygen and fluorine substituents.

2.3.2 Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. For 4-(2-Fluorophenoxy)benzoic acid, the following absorptions are diagnostic:

-

O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[7][8]

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.[7]

-

C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹, indicative of the carboxylic acid carbonyl.[8]

-

C-O-C Stretch (Ether): Asymmetric and symmetric stretching bands typically found in the 1200-1250 cm⁻¹ and 1020-1075 cm⁻¹ regions, respectively.

-

C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region.

2.3.3 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. Using a soft ionization technique like electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ would be expected at m/z 231.05.[9] A key fragmentation pathway would involve the loss of the carboxyl group (45 Da), leading to a significant fragment ion.[9]

Section 3: Synthesis and Mechanistic Rationale

The construction of the diaryl ether linkage is the critical step in synthesizing 4-(2-Fluorophenoxy)benzoic acid. The most robust and widely employed method for this transformation is the Ullmann condensation.[10][11][12]

The Ullmann Condensation: A Copper-Catalyzed Cross-Coupling

The Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[11][12] In the context of our target molecule, this is achieved by reacting a 4-halobenzoic acid (e.g., 4-iodobenzoic acid or 4-bromobenzoic acid) with 2-fluorophenol.

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) salts, such as CuI or Cu₂O, are the classic and cost-effective catalysts for this reaction.[13] Modern iterations may use ligands like diamines or salicylaldoxime to accelerate the reaction and allow for milder conditions.[13]

-

Base: A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential. Its primary role is to deprotonate the phenol, generating the more nucleophilic phenoxide species required for the coupling.[13]

-

Solvent: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used to achieve the high temperatures often required.[12][14]

-

Aryl Halide: The reactivity of the aryl halide follows the order I > Br > Cl. While aryl iodides are most reactive, aryl bromides often provide a good balance of reactivity and cost.

Caption: Simplified mechanism of the Ullmann Condensation.

Section 4: Field Application & Significance

The structural features of 4-(2-Fluorophenoxy)benzoic acid make it a privileged scaffold in several research areas:

-

Pharmaceutical Development: Benzoic acid derivatives are precursors to a wide range of pharmaceuticals, including anti-inflammatory, analgesic, and anticancer agents.[6][10][15] The diaryl ether motif is present in numerous bioactive molecules. The ortho-fluoro substituent can serve as a "metabolic blocker," preventing enzymatic degradation at that position, and can also form key hydrogen bonds or dipole interactions within a target protein's active site.

-

Agrochemicals: Phenoxy benzoic acids are known for their use as herbicides and plant-growth regulators.[6] The specific substitution pattern can be tuned to achieve selective activity against target organisms.

-

Materials Science: The rigid, planar nature of the aromatic rings, combined with the potential for hydrogen bonding, makes these molecules interesting building blocks for liquid crystals and specialty polymers.[16]

Section 5: Self-Validating Experimental Protocols

A protocol is only trustworthy if it includes inherent checks and balances. The following workflows describe not only the synthesis but also the essential analytical steps required to validate the outcome.

Protocol: Synthesis via Ullmann Condensation

This protocol is adapted from established procedures for diaryl ether synthesis.[6][14]

Reagents & Equipment:

-

4-Bromobenzoic acid (1 equivalent)

-

2-Fluorophenol (1.1 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)

-

Copper(I) Iodide (CuI) (0.1 equivalents)

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

-

Standard glassware for work-up and purification

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-bromobenzoic acid, 2-fluorophenol, K₂CO₃, and CuI.

-

Solvent Addition: Add anhydrous DMF to the flask (concentration typically 0.5-1.0 M).

-

Reaction: Heat the stirred reaction mixture to 120-140 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Quenching): After completion (typically 12-24 hours), cool the mixture to room temperature. Pour the mixture into a beaker containing 1M HCl(aq). This neutralizes the base and protonates the carboxylic acid, causing it to precipitate.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, then with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexanes) to yield pure 4-(2-Fluorophenoxy)benzoic acid.[6]

Workflow: Synthesis and Structural Validation

This workflow ensures that the final product is unequivocally confirmed as the target compound.

Caption: Workflow for Synthesis and Analytical Validation.

References

-

Arslan, H., et al. (2008). 4-(4-Fluorophenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2378. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. Retrieved February 2, 2026, from [Link]

- Google Patents. (2020). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

ResearchGate. (n.d.). Mass spectrum of 4-fluorobenzoic acid obtained using GlowFlow.... Retrieved February 2, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-fluorophenoxy)benzoic acid. Retrieved February 2, 2026, from [Link]

-

Global Scientific Journal. (2021). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. PMC. Retrieved February 2, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 4-phenoxy-. NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(2-Fluorophenoxy)benzoic acid. PubChem. Retrieved February 2, 2026, from [Link]

-

Organic Chemistry Portal. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Retrieved February 2, 2026, from [Link]

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved February 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved February 2, 2026, from [Link]

-

SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved February 2, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(2-Fluorophenoxy)benzoic acid | C13H9FO3 | CID 20059561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(2-Fluorophenoxy)benzoic acid | 913828-84-9 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-(4-Fluorophenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 4-Fluoro-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

- 14. prepchem.com [prepchem.com]

- 15. preprints.org [preprints.org]

- 16. ossila.com [ossila.com]

synthesis of "4-(2-Fluorophenoxy)benzoic acid" from fluorophenol

[1]

Executive Summary

This technical guide details the synthesis of 4-(2-Fluorophenoxy)benzoic acid (CAS: 119367-94-3), a critical diaryl ether scaffold used in the development of agrochemicals (e.g., phenoxy-based herbicides, fungicides) and pharmaceutical intermediates (e.g., COX inhibitors).[1]

The synthesis strategy prioritizes the Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis & Strategy

The disconnection of the ether linkage reveals two primary precursors: a phenol and an activated benzene derivative.[1]

-

Disconnection: Diaryl Ether bond (

)[1] -

Precursors: 2-Fluorophenol + 4-Substituted Benzoic Acid Synthon[1]

Strategic Selection: The Nitrile Route

Direct coupling of 2-fluorophenol with 4-halobenzoic acid is kinetically sluggish because the carboxylate group (

Therefore, we employ 4-Fluorobenzonitrile (or 4-Chlorobenzonitrile) as the electrophile.[1] The cyano group (

Reaction Pathway Diagram

Figure 1: Strategic pathway utilizing the nitrile intermediate to bypass electronic deactivation.

Step 1: Ether Synthesis[1]

This step forms the core diaryl ether linkage. 4-Fluorobenzonitrile is preferred over the chloro-analog for small-scale/medicinal chemistry due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex and accelerates the reaction rate.[1] For bulk scale, 4-chlorobenzonitrile is a viable, lower-cost alternative requiring slightly higher temperatures (

Reagents & Materials

| Component | Role | Equivalents | Notes |

| 2-Fluorophenol | Nucleophile | 1.0 eq | Liquid, d=1.256 g/mL. |

| 4-Fluorobenzonitrile | Electrophile | 1.05 eq | Slight excess ensures full consumption of phenol.[1] |

| Potassium Carbonate ( | Base | 1.5 - 2.0 eq | Anhydrous, finely ground to maximize surface area.[1] |

| DMF or DMSO | Solvent | 5-10 Vol | Polar aprotic solvent is mandatory to solvate the cation ( |

Detailed Protocol

-

Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Add 2-fluorophenol (1.0 eq) and 4-fluorobenzonitrile (1.05 eq) to the flask.

-

Solvation: Dissolve in DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide).[1] Concentration should be approx.[1] 0.5 M to 1.0 M.[1]

-

Deprotonation: Add anhydrous

(1.5 eq).-

Expert Insight: The reaction often proceeds better if the phenol and base are stirred for 30 mins at room temperature first to form the phenoxide salt before heating, although the "one-pot" heating method is generally successful for this substrate.[1]

-

-

Reaction: Heat the mixture to 90–100°C under nitrogen.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a 5-fold excess of ice-water with vigorous stirring. The product, 4-(2-fluorophenoxy)benzonitrile , usually precipitates as a solid.[1]

-

Filter the solid.[1][3][4] Wash with water to remove DMF and inorganic salts.[1]

-

Purification: If the solid is off-white, recrystallize from Ethanol/Water or Heptane.[1] If an oil forms, extract with Ethyl Acetate, wash with brine, dry over

, and concentrate.[1]

-

Step 2: Nitrile Hydrolysis[1]

The nitrile intermediate is robust and easy to purify.[1] The final step converts the cyano group to the carboxylic acid.[1] Alkaline hydrolysis is preferred to avoid potential ether cleavage that might occur under harsh acidic conditions at high temperatures.[1]

Reagents

| Component | Role | Conditions |

| Intermediate Nitrile | Substrate | 1.0 eq |

| Sodium Hydroxide (NaOH) | Reagent | 5.0 eq (20% aq.[1] solution) |

| Ethanol (EtOH) | Co-solvent | 1:1 ratio with water |

Detailed Protocol

-

Dissolution: Suspend the 4-(2-fluorophenoxy)benzonitrile from Step 1 in a mixture of Ethanol and 20% NaOH (aq) (1:1 v/v).[1]

-

Reflux: Heat the mixture to reflux (~80-85°C) .

-

Acidification (Critical Step):

-

Cool the reaction mixture to room temperature.

-

Optional: Evaporate the bulk of the ethanol under reduced pressure to concentrate the aqueous salt solution.[1]

-

Slowly add concentrated HCl (or

) dropwise with stirring until pH reaches ~1–2. -

The target molecule, 4-(2-fluorophenoxy)benzoic acid , will precipitate as a white solid.[1]

-

-

Isolation:

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed:

Process Safety & Troubleshooting

Safety Matrix

-

2-Fluorophenol: Corrosive, toxic if inhaled.[1] Use in a fume hood.[1]

-

DMF: Hepatotoxic and readily absorbed through skin.[1] Wear permeation-resistant gloves (Butyl rubber).[1]

-

Exotherm Control: The hydrolysis step involves acidifying a basic solution; add acid slowly to prevent splashing/foaming.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete deprotonation or wet solvent.[1] | Ensure |

| Product is an Oil (Step 1) | Impurities or residual solvent.[1] | Seed with a crystal if available.[1] Use high-vacuum drying.[1][4] Recrystallize from minimal hot ethanol. |

| Incomplete Hydrolysis | Reaction time too short. | Reflux longer (overnight).[1] Ensure EtOH concentration is high enough to solubilize the nitrile.[1] |

References

-

Nucleophilic Arom

) Mechanism : -

Synthesis of Diaryl Ethers via Nitrile Intermediates

-

Hydrolysis of Nitriles to Acids

-

Reagent Data

Navigating the Solubility Landscape of 4-(2-Fluorophenoxy)benzoic Acid: A Technical Guide for Researchers

In the realm of drug discovery and materials science, a thorough understanding of a compound's solubility is a cornerstone of successful development. This guide provides an in-depth technical exploration of the solubility of 4-(2-Fluorophenoxy)benzoic acid, a molecule of interest for its potential applications stemming from its structural motifs. While specific experimental solubility data for this compound is not extensively available in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge to predict, experimentally determine, and interpret its solubility in various organic solvents. We will delve into the physicochemical properties of the molecule, draw analogies from related compounds, and provide a detailed, field-proven protocol for accurate solubility determination.

Physicochemical Characterization: Unveiling the Molecular Identity

A molecule's solubility is intrinsically linked to its structural and electronic properties. 4-(2-Fluorophenoxy)benzoic acid possesses a unique combination of functional groups that dictate its behavior in different solvent environments.

Molecular Structure:

Caption: Chemical structure of 4-(2-Fluorophenoxy)benzoic acid.

Key physicochemical properties are summarized in the table below.[1]

| Property | Value | Source |

| Molecular Formula | C13H9FO3 | PubChem[1] |

| Molecular Weight | 232.21 g/mol | PubChem[1] |

| XLogP3 | 3.6 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |

The molecule features a carboxylic acid group, which is polar and capable of acting as a hydrogen bond donor and acceptor. The ether linkage also contributes to its polarity and can act as a hydrogen bond acceptor. The two phenyl rings provide a significant nonpolar character, while the fluorine atom adds to the molecule's polarity and can participate in dipole-dipole interactions. The interplay of these features will govern its solubility.

Theoretical Solubility Profile: A Predictive Analysis

Based on the principle of "like dissolves like," we can predict the solubility of 4-(2-Fluorophenoxy)benzoic acid in a range of organic solvents.[2] The solubility will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and ether functionalities of the molecule. The parent compound, benzoic acid, is readily soluble in alcohols like ethanol.[3][4] The presence of the fluorophenoxy group increases the molecular size and nonpolar surface area, which might slightly decrease solubility compared to benzoic acid. However, good solubility is still expected due to the strong hydrogen bonding interactions.

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors. They will interact favorably with the carboxylic acid's hydroxyl proton and the polar C-F bond. Benzoic acid is known to be soluble in acetone.[3] Therefore, 4-(2-Fluorophenoxy)benzoic acid is predicted to be soluble in these solvents.

Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar surface area of the two phenyl rings suggests some affinity for nonpolar solvents. However, the highly polar carboxylic acid group will significantly hinder solubility in these solvents. Benzoic acid itself has low solubility in nonpolar solvents like heptane and cyclohexane.[4] The addition of the polar fluorophenoxy group is unlikely to improve this. Therefore, low solubility is predicted in nonpolar solvents.

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity. Benzoic acid exhibits high solubility in dichloromethane.[3] Given that 4-(2-Fluorophenoxy)benzoic acid also has significant nonpolar character, it is likely to be reasonably soluble in chlorinated solvents.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain definitive solubility data, experimental determination is essential. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium.[5][6]

Principle: An excess of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.

Experimental Workflow:

Sources

Spectroscopic Characterization Guide: 4-(2-Fluorophenoxy)benzoic Acid

Topic: Spectroscopic Data (NMR, IR, MS) of "4-(2-Fluorophenoxy)benzoic acid" Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Profile

4-(2-Fluorophenoxy)benzoic acid (CAS: 913828-84-9 ) is a fluorinated diaryl ether derivative often utilized as a metabolic probe or intermediate in the synthesis of agrochemicals and pharmaceuticals (e.g., PPAR agonists or specific enzyme inhibitors). Its structural distinctiveness lies in the ortho-fluorine substitution on the phenoxy ring, which breaks the symmetry observed in its para-isomer counterparts, creating unique spectroscopic signatures essential for rigorous structural validation.

This guide provides a comprehensive technical analysis of its spectral data (NMR, IR, MS), offering experimental protocols and mechanistic interpretations to ensure accurate identification in research and development workflows.

Physicochemical Identity

| Property | Detail |

| IUPAC Name | 4-(2-Fluorophenoxy)benzoic acid |

| Molecular Formula | C₁₃H₉FO₃ |

| Molecular Weight | 232.21 g/mol |

| Monoisotopic Mass | 232.0536 Da |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |

Mass Spectrometry (MS): Fragmentation & Ionization

Experimental Protocol (ESI-MS/EI-MS)

-

Ionization Source: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for carboxylic acids due to the facile loss of a proton.

-

Solvent System: Methanol:Water (50:50) with 0.1% Formic Acid (for Positive mode) or 5mM Ammonium Acetate (for Negative mode).

-

Direct Infusion: Flow rate 5-10 µL/min.

Fragmentation Analysis

The mass spectrum of 4-(2-fluorophenoxy)benzoic acid is characterized by a stable molecular ion and specific cleavage points at the ether linkage and carboxyl group.

Key Diagnostic Ions (ESI Negative Mode):

-

m/z 231 [M-H]⁻: The deprotonated molecular ion. This is the base peak in mild ionization conditions.

-

m/z 187 [M-H-CO₂]⁻: Loss of the carboxyl group (decarboxylation), a hallmark of benzoic acid derivatives.

-

m/z 111 [C₆H₄FO]⁻: Cleavage of the ether bond yields the 2-fluorophenolate anion.

Key Diagnostic Ions (EI - Electron Impact, 70eV):

-

m/z 232 [M]⁺: Molecular ion (detectable but often weak).

-

m/z 215 [M-OH]⁺: Acylium ion formation.

-

m/z 121 [C₇H₅O₂]⁺: The carboxy-phenyl cation (benzoic acid fragment), indicating the acid is intact.

Mechanistic Fragmentation Pathway (Graphviz)

Caption: ESI(-) Fragmentation pathway showing the primary decarboxylation and ether cleavage routes.

Infrared Spectroscopy (IR)

Experimental Protocol

-

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans.

Spectral Interpretation

The IR spectrum serves as a rapid "fingerprint" validation. The ortho-fluorine atom subtly shifts the aromatic C-H bending modes compared to the non-fluorinated analog.

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Note |

| O-H (Acid) | 2800 – 3200 (Broad) | Stretching | Characteristic broad "hump" of carboxylic acid dimers. |

| C=O (Acid) | 1680 – 1700 | Stretching | Strong, sharp peak. Conjugation with the ring lowers it from ~1710. |

| C=C (Aromatic) | 1580 – 1600 | Stretching | Skeletal ring vibrations. |

| C-O-C (Ether) | 1230 – 1260 | Stretching | Asymmetric stretch of the diaryl ether linkage. |

| C-F (Aromatic) | 1100 – 1200 | Stretching | Strong band, often overlapping with C-H in-plane bends. |

| C-H (OOP) | 740 – 760 | Bending | Ortho-substitution pattern (2-fluorophenoxy ring). |

Nuclear Magnetic Resonance (NMR)

Experimental Protocol

-

Solvent: DMSO-d₆ is recommended over CDCl₃ due to the poor solubility of the free acid and to prevent dimerization effects on the chemical shifts.

-

Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

-

Frequency: 400 MHz or higher recommended to resolve the complex ortho-fluoro coupling.

¹H NMR Analysis (400 MHz, DMSO-d₆)

The spectrum is divided into two distinct aromatic systems: the Benzoic Acid Ring (A) and the Fluorophenoxy Ring (B) .

-

Ring A (Benzoic Acid): Displays an AA'XX' (pseudo-doublet) pattern typical of para-substitution.

-

Ring B (Fluorophenoxy): Displays a complex multiplet pattern due to the lack of symmetry caused by the ortho-fluorine and ¹H-¹⁹F coupling.

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment |

| COOH | 12.80 - 13.00 | Broad Singlet | 1H | - | Carboxylic Acid Proton |

| H-2, H-6 (A) | 7.90 - 7.95 | Doublet (d) | 2H | J ≈ 8.8 | Ortho to COOH (Deshielded) |

| H-3, H-5 (A) | 6.95 - 7.05 | Doublet (d) | 2H | J ≈ 8.8 | Meta to COOH (Shielded by Ether O) |

| H-3' (B) | 7.30 - 7.40 | Multiplet | 1H | JH-F, JH-H | Ortho to F, Meta to O |

| H-4', H-5', H-6' (B) | 7.10 - 7.25 | Multiplets | 3H | Complex | Remaining phenoxy protons |

Expert Insight: The protons on Ring A (H-3, H-5) appear significantly upfield (~7.0 ppm) compared to benzoic acid (~7.5 ppm) due to the strong electron-donating resonance effect (+M) of the ether oxygen.

¹³C NMR Analysis (100 MHz, DMSO-d₆)

The ¹³C spectrum will show 13 unique carbon signals (unless accidental overlap occurs). The Carbon-Fluorine coupling (

| Carbon Type | Shift (δ ppm) | Splitting ( | Assignment |

| C=O | 166.5 - 167.0 | Singlet | Carboxyl Carbon |

| C-2' (C-F) | 152.0 - 155.0 | Doublet (~245 Hz) | Carbon directly bonded to Fluorine |

| C-4 (A) | 160.0 - 162.0 | Singlet | Carbon bonded to Ether Oxygen (Ring A) |

| C-1' (B) | 142.0 - 144.0 | Doublet (~10 Hz) | Carbon bonded to Ether Oxygen (Ring B) |

| C-2, C-6 (A) | 131.0 - 132.0 | Singlet | Ortho to COOH |

| C-3, C-5 (A) | 117.0 - 118.0 | Singlet | Meta to COOH |

NMR Coupling Logic Diagram (Graphviz)

Caption: 19F-Heteronuclear coupling network used to confirm the position of the fluorine substituent.

References

-

Sigma-Aldrich. 4-(2-Fluorophenoxy)benzoic acid Product Specification (CAS 913828-84-9).[1] Available at:

-

PubChem. 4-(2-Fluorophenoxy)benzoic acid (Compound Summary). National Library of Medicine. Available at:

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

-

NIST Chemistry WebBook. Infrared and Mass Spectra of Benzoic Acid Derivatives. Available at: [2][3]

Disclaimer: While spectral data presented here is synthesized from high-confidence predictive models and structural analogs (4-phenoxybenzoic acid and 2-fluorophenol) to ensure technical accuracy, experimental validation with a specific lot is recommended for regulatory submission.

Sources

The Versatile Building Block: A Technical Guide to 4-(2-Fluorophenoxy)benzoic Acid in Organic Synthesis

In the landscape of modern organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of rational drug design and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's reactivity, conformation, metabolic stability, and biological activity. Within the arsenal of fluorinated building blocks, 4-(2-Fluorophenoxy)benzoic acid emerges as a particularly valuable synthon. Its diaryl ether scaffold, coupled with the distinct functionalities of a carboxylic acid and a strategically placed fluorine atom, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of 4-(2-Fluorophenoxy)benzoic acid, offering field-proven insights for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in synthesis. The table below summarizes the key physicochemical and computed spectroscopic data for 4-(2-Fluorophenoxy)benzoic acid.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉FO₃ | [1] |

| Molecular Weight | 232.21 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not experimentally determined in searches; similar compounds melt in the 140-180 °C range. | [2][3] |

| Boiling Point | Not experimentally determined in searches. | - |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols; sparingly soluble in nonpolar solvents and water. | [4][5] |

| pKa | The carboxylic acid proton is expected to have a pKa around 4, similar to other benzoic acids. | [6] |

| ¹H NMR (Predicted) | Aromatic protons in the range of 7.0-8.2 ppm; the carboxylic acid proton as a broad singlet >10 ppm. The fluorine atom will cause splitting of adjacent proton signals. | [7][8] |

| ¹³C NMR (Predicted) | Aromatic carbons in the range of 115-160 ppm; the carbonyl carbon around 165-175 ppm. Carbon signals will show coupling to the fluorine atom (¹JCF, ²JCF, etc.). | [7][8] |

| IR Spectroscopy (Predicted) | Characteristic C=O stretch for the carboxylic acid at ~1700 cm⁻¹; O-H stretch as a broad band from 2500-3300 cm⁻¹; C-O-C (ether) stretches around 1250 cm⁻¹; C-F stretch around 1200 cm⁻¹. | [7][9] |

| Mass Spectrometry (Predicted) | Molecular ion peak (M⁺) at m/z = 232.05. Common fragments would include loss of -OH (m/z = 215.05) and -COOH (m/z = 187.05). | [7] |

Synthesis of 4-(2-Fluorophenoxy)benzoic Acid: The Ullmann Condensation

The construction of the diaryl ether linkage is central to the synthesis of 4-(2-Fluorophenoxy)benzoic acid. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, stands as a robust and widely employed method for this transformation.[10] This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.[11] For the synthesis of the target molecule, this would entail the reaction of a 4-halobenzoic acid with 2-fluorophenol.

The choice of the halogen on the benzoic acid moiety is critical. While aryl iodides are generally more reactive, aryl bromides offer a good balance of reactivity and cost-effectiveness. The reaction is typically performed at elevated temperatures in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[10]

Caption: Ullmann condensation for the synthesis of 4-(2-Fluorophenoxy)benzoic acid.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 eq), 2-fluorophenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-bromobenzoic acid.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Acidify the aqueous solution to a pH of 2-3 with 1 M HCl, which will precipitate the carboxylic acid product.

-

Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-(2-Fluorophenoxy)benzoic acid.

Key Reactions of 4-(2-Fluorophenoxy)benzoic Acid as a Building Block

The synthetic utility of 4-(2-Fluorophenoxy)benzoic acid stems from the reactivity of its carboxylic acid group. This functional handle allows for its incorporation into larger molecules through a variety of transformations.

Amide Bond Formation

The carboxylic acid can be readily converted to an amide via coupling with a primary or secondary amine. This is a cornerstone reaction in medicinal chemistry for the synthesis of bioactive compounds. Standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU can be employed.

Caption: Amide bond formation from 4-(2-Fluorophenoxy)benzoic acid.

Esterification

Esterification of the carboxylic acid can be achieved under acidic conditions with an alcohol (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol. The resulting esters can serve as intermediates or as final products with applications in materials science and as prodrugs.

Applications in Drug Discovery and Medicinal Chemistry

The 4-(2-Fluorophenoxy)benzoic acid moiety is an attractive scaffold for the development of novel therapeutic agents. The diaryl ether linkage provides a degree of conformational rigidity, while the fluorine atom can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and modulate pKa.

-

Anti-inflammatory and Analgesic Agents: Diaryl ether structures are found in a number of non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of 4-(2-Fluorophenoxy)benzoic acid make it a candidate for the synthesis of novel cyclooxygenase (COX) inhibitors.[2][12]

-

Anticancer Agents: Benzoic acid derivatives have been extensively explored in the development of anticancer drugs.[13] The 4-(2-Fluorophenoxy)benzoic acid scaffold can be functionalized to target various pathways involved in cancer progression.

-

Neurological Disorders: Phenoxy benzoic acid derivatives have been investigated for the treatment of peripheral neuropathic pain by acting as potent blockers of neuronal voltage-gated sodium channels.[14]

Applications in Agrochemicals and Materials Science

The structural motifs present in 4-(2-Fluorophenoxy)benzoic acid are also relevant in the fields of agrochemicals and materials science.

-

Herbicides and Fungicides: Phenoxy-containing compounds have a long history of use as herbicides.[14] The specific substitution pattern of 4-(2-Fluorophenoxy)benzoic acid could be exploited to develop new, selective, and potent agrochemicals.[3]

-

High-Performance Polymers: Benzoic acid derivatives can be used as monomers in the synthesis of polyesters and polyamides. The incorporation of the fluorinated diaryl ether unit can enhance the thermal stability and mechanical properties of these polymers.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 4-(2-Fluorophenoxy)benzoic acid and its derivatives. It is expected to be an irritant to the skin, eyes, and respiratory system.[15][16][17][18] Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.[17]

Conclusion

4-(2-Fluorophenoxy)benzoic acid is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via the Ullmann condensation and the reactivity of its carboxylic acid group provide a gateway to a wide array of complex molecules. The strategic placement of the fluorine atom and the diaryl ether linkage impart desirable properties for applications in medicinal chemistry, agrochemicals, and materials science. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, serving as a valuable resource for scientists and researchers seeking to leverage this powerful synthon in their work.

References

-

PrepChem.com. Synthesis of 2-(4-fluorophenoxy)benzoic acid. Available from: [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. [Source not further identified].

-

Chem-Impex. 2-(4-Fluorobenzoyl)benzoic acid. Available from: [Link]

-

Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

-

Chem-Impex. 4-(4-Fluorophenoxy)Benzoic Acid. Available from: [Link]

-

Chem-Impex. 2-(4-Fluorophenoxy)benzoic acid. Available from: [Link]

-

Wikipedia. 4-Fluorobenzoic acid. Available from: [Link]

-

Fun, H.-K., et al. (2009). 4-(4-Fluorophenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o1971. Available from: [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available from: [Link]

-

PubChem. 4-(2-Fluorophenoxy)benzoic acid. Available from: [Link]

-

Sihauli Chemicals. 4-Fluoro Benzoic Acid. Available from: [Link]

-

Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Available from: [Link]

-

National Center for Biotechnology Information. 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Benzoic acid. Available from: [Link]

-

SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Available from: [Link]

-

VelocityEHS. Benzoic Acid – Uses and Safety. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

ACS Publications. Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers | The Journal of Organic Chemistry. Available from: [Link]

-

St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available from: [Link]

-

Wikipedia. Ullmann condensation. Available from: [Link]

-

National Center for Biotechnology Information. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Available from: [Link]

-

MDPI. Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Available from: [Link]

Sources

- 1. 4-(2-Fluorophenoxy)benzoic acid | C13H9FO3 | CID 20059561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. innospk.com [innospk.com]

- 5. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 6. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 12. chemimpex.com [chemimpex.com]

- 13. preprints.org [preprints.org]

- 14. 4-(4-Fluorophenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 17. ehs.com [ehs.com]

- 18. fishersci.com [fishersci.com]

Technical Safety & Handling Guide: 4-(2-Fluorophenoxy)benzoic Acid

CAS Number: 913828-84-9 Formula: C₁₃H₉FO₃ Molecular Weight: 232.21 g/mol Synonyms: 4-(2-Fluoro-phenoxy)-benzoic acid; Benzoic acid, 4-(2-fluorophenoxy)-[1]

Executive Summary & Chemical Identity

4-(2-Fluorophenoxy)benzoic acid is a specialized intermediate used primarily in medicinal chemistry and agrochemical synthesis. It serves as a pharmacophore building block, where the fluorophenoxy moiety is employed to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity.

Unlike generic benzoic acid, the presence of the fluorine atom and the ether linkage introduces specific stability and environmental persistence considerations. This guide moves beyond standard SDS data to provide a lifecycle management protocol for research environments.

Physical & Chemical Properties Matrix

| Property | Value / Characteristic | Safety Implication |

| Appearance | White to off-white crystalline solid | Fine dust hazard; potential for inhalation.[2][3][4] |

| Acidity (pKa) | ~3.8 – 4.0 (Predicted) | Stronger acid than benzoic acid (pKa 4.2) due to electron-withdrawing F-group. Corrosive to mucous membranes. |

| Solubility | DMSO, Methanol, DCM; Low in water | Solvent choice dictates glove selection (permeation risk). |

| Melting Point | 160–165 °C (Typical for class) | Thermal stability is high, but sublimation may occur near MP. |

| Lipophilicity (LogP) | ~3.2 | High membrane permeability; potential for bioaccumulation. |

Risk Assessment & Hazard Logic

Effective safety management requires understanding the causality of the hazards, not just the GHS codes.

The Fluorine Factor

While the C–F bond is chemically inert under standard laboratory conditions (bond energy ~485 kJ/mol), it dictates two critical safety protocols:

-

Thermal Decomposition: In the event of a fire or thermal runaway (>300°C), this compound will decompose to release Hydrogen Fluoride (HF) and Carbonyl Fluoride. Standard organic vapor respirators are insufficient for HF; acid gas cartridges or SCBA are required for fire response.

-

Metabolic Stability: The compound is designed to resist biological breakdown. Consequently, it poses a long-term aquatic toxicity hazard (H410 logic).[5] Waste must never enter municipal water systems.

Acidic Functionality

As a carboxylic acid, it will react vigorously with strong bases and oxidizing agents.

-

Reaction with Thionyl Chloride (SOCl₂): A common workflow involves converting this acid to its acid chloride. This releases SO₂ and HCl gas, requiring strict pH monitoring of scrubber traps.

Pre-Experimental Planning

Engineering Controls

-

Primary: Chemical Fume Hood (Certified face velocity > 0.5 m/s).

-

Secondary: Local Exhaust Ventilation (LEV) for weighing operations if a microbalance enclosure is not available.

Personal Protective Equipment (PPE) Selection

Do not rely on "standard" lab gloves. The solvent carrier determines the protection level.

| Operation | Solvent System | Recommended Glove Material | Rationale |

| Weighing (Solid) | N/A | Nitrile (0.11 mm) | Sufficient for dry solid contact. |

| Synthesis | DCM / Chloroform | PVA or Laminate (Silver Shield) | Nitrile degrades rapidly in halogenated solvents, exposing skin to the dissolved acid. |

| Synthesis | DMSO / DMF | Butyl Rubber | DMSO promotes transdermal absorption of the fluorinated compound. |

| Workup | Aqueous Acid/Base | Nitrile (Double gloved) | Protection against corrosive pH adjustments. |

Operational Handling Protocol

This section outlines a self-validating workflow to ensure containment and purity.

Phase 1: Weighing & Transfer

-

Static Control: Fluorinated organic solids are prone to static charge. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder."

-

Containment: Weigh inside a fume hood. If the balance is outside, use a closed transfer vessel.

-

Validation: Wipe the exterior of the transfer vessel with a moist tissue (methanol-dampened) after sealing to remove invisible dust.

Phase 2: Reaction Setup (Activation)

-

Scenario: Converting to Acid Chloride using Oxalyl Chloride or SOCl₂.

-

Risk: Evolution of HCl and CO/SO₂ gases.

-

Protocol:

-

Install a trap system (bubbler with 1M NaOH) before adding the chlorinating agent.

-

Add reagent dropwise at 0°C to control exotherm.

-

Self-Check: Verify bubbling rate in the trap is steady, not violent.

-

Phase 3: Workup & Isolation

-

Emulsion Warning: The lipophilic fluorophenoxy tail often causes stubborn emulsions during aqueous extraction.

-

Resolution: Do not shake vigorously. Use gentle inversion. If emulsion forms, add brine or filter through Celite.

-

pH Hazard: When neutralizing the reaction mixture, the sudden precipitation of the acid can trap solvent pockets. Stir vigorously during acidification to ensure a free-flowing solid.

Waste Management & Decontamination

Core Directive: Segregate as Halogenated Organic Waste .

Decontamination of Surfaces

-

Solubilize: Apply Ethanol or Acetone to the spill area (the acid is insoluble in water).

-

Neutralize: Follow with a 5% Sodium Bicarbonate solution.

-

Clean: Wipe with water and detergent.

-

Verification: Use pH paper on the final rinse water; it should be neutral (pH 6-8).

Disposal Pathway[5][6]

-

Solid Waste: Pack in high-density polyethylene (HDPE) jars. Label as "Toxic Solid, Organic, Fluorinated."

-

Liquid Waste: Must go into "Halogenated Solvent" streams. Do not mix with oxidizing acids (e.g., Nitric acid waste) to prevent potential oxidation of the ether linkage.

Visualizations

Safe Handling Workflow

This diagram illustrates the logical flow of handling, emphasizing decision points for PPE and waste.

Caption: Decision matrix for PPE selection and waste disposal based on solvent context.

Thermal Decomposition Hazard

A mechanistic view of why fire safety is critical for fluorinated aromatics.

Caption: Thermal degradation pathway highlighting the release of HF and Carbonyl Fluoride.

Emergency Response

| Scenario | Immediate Action | Secondary Action |

| Skin Contact | Wash with soap and water for 15 min. | If dissolved in DMSO, monitor for systemic toxicity. |

| Eye Contact | Rinse with water for 15 min (lifting lids). | Seek ophthalmologist; acid burns can be delayed. |

| Inhalation | Move to fresh air.[6] | If thermal decomposition occurred (fire), observe for pulmonary edema (HF risk). |

| Spill (Solid) | Dampen with ethanol to prevent dust. | Scoop into hazardous waste container. |

References

-

PubChem. 4-(2-Fluorophenoxy)benzoic acid (CID 20059561).[1] National Library of Medicine.[1] [Link][1]

-

ECHA (European Chemicals Agency). Registration Dossier: Fluorobenzoic acids and derivatives. [Link]

Sources

- 1. 4-(2-Fluorophenoxy)benzoic acid | C13H9FO3 | CID 20059561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. 4-Fluorobenzoic Acid CAS 456-22-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. ehs.com [ehs.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. archpdfs.lps.org [archpdfs.lps.org]

Strategic Fluorination: Enhancing Bioactivity in Phenoxybenzoic Acid Scaffolds

Executive Summary

This technical guide analyzes the critical role of fluorine substitution within the phenoxybenzoic acid scaffold—a structural motif central to protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., acifluorfen) and relevant to specific pharmaceutical classes (e.g., PPAR agonists).

For the drug discovery scientist or agrochemist, the phenoxybenzoic acid moiety represents a "privileged structure" that, without modification, often suffers from rapid metabolic clearance and suboptimal membrane permeability. Strategic fluorination addresses these deficits by modulating pKa , lipophilicity (LogD) , and conformational entropy , while simultaneously blocking oxidative metabolism at labile sites.

Physicochemical Mechanics of Fluorination[1]

The bioactivity of phenoxybenzoic acids is governed by the interplay between the acidic carboxyl group and the lipophilic ether tail. Fluorine acts as a "control rod" for these properties.

Electronic Modulation and pKa

The carboxylic acid on the benzoic ring typically has a pKa range of 3.5–4.5.

-

Inductive Effect (-I): Fluorine is highly electronegative.[1] When placed ortho or meta to the carboxyl group, it pulls electron density through the sigma bond framework.

-

Outcome: This stabilizes the carboxylate anion, lowering the pKa.

The "Ortho-Effect" and Conformational Restriction

In diphenyl ethers (the core of phenoxybenzoic acids), the two phenyl rings are not coplanar. They adopt a twisted "butterfly" conformation to minimize steric clash between ortho-hydrogens.

-

Fluorine Substitution: Replacing an ortho-hydrogen with fluorine (Van der Waals radius 1.47 Å vs. 1.20 Å for H) increases the steric bulk slightly but, more importantly, introduces electrostatic repulsion with the ether oxygen lone pairs.

-

Outcome: This locks the diphenyl ether into a specific twist angle (often 60–90°).

-

Benefit: If this pre-organized conformation matches the protein binding pocket, the entropic penalty of binding is reduced, significantly increasing affinity (

).

-

Metabolic Blocking (The Para-Position)

The para-position of the phenoxy ring is a "metabolic soft spot," highly susceptible to Cytochrome P450-mediated hydroxylation.

-

The C-F Bond: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol).

-

Outcome: Substituting the para-hydrogen with fluorine or a trifluoromethyl (

) group renders this site inert to oxidative dealkylation or hydroxylation, extending the molecule's half-life (

Case Study: Agrochemicals (PPO Inhibitors)

The most prominent application of fluorinated phenoxybenzoic acids is in herbicides like Acifluorfen and Fomesafen .

Mechanism of Action

These compounds inhibit Protoporphyrinogen Oxidase (PPO) , the enzyme converting protoporphyrinogen IX to protoporphyrin IX in the heme/chlorophyll synthesis pathway.

-

The Fluorine Role: The

group on the phenoxy ring of acifluorfen is essential. It fits into a hydrophobic pocket of the PPO enzyme, while the carboxylate group mimics the propionate side chains of the natural substrate. -

Lethality: Inhibition leads to the accumulation of substrate, which leaks into the cytoplasm and reacts with light and oxygen to form Reactive Oxygen Species (ROS), destroying cell membranes.

Visualization: The PPO Inhibition Pathway

Caption: Mechanism of Action for Fluorinated Phenoxybenzoic Acid Herbicides. Acifluorfen blocks PPO, causing lethal ROS accumulation.

Experimental Protocols

To validate the impact of fluorine on your specific phenoxybenzoic acid derivative, the following self-validating protocols are recommended.

Protocol A: Comparative Metabolic Stability (Microsomal Assay)

Objective: Quantify the "Metabolic Blocking" effect of fluorine substitution.

Reagents:

-

Pooled Liver Microsomes (Human or Rat) - 20 mg/mL protein conc.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Test Compounds: Non-fluorinated analog vs. Fluorinated analog (1 µM final conc).

Workflow:

-

Pre-incubation: Mix 495 µL of microsome solution (diluted to 0.5 mg/mL in 100 mM Phosphate Buffer, pH 7.4) with 5 µL of test compound. Incubate at 37°C for 5 min.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

-

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard). Centrifuge at 4000g for 20 min.

-

Analysis: Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. The slope

determines half-life:

Success Criteria: The fluorinated analog should exhibit a

Protocol B: Lipophilicity Determination ( )

Objective: Assess membrane permeability potential.[1]

Method (Shake-Flask Miniaturized):

-

Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

-

Equilibration: Dissolve compound in DMSO (10 mM). Spike into the Octanol/Buffer mix (1:1 ratio) in a vial.

-

Agitation: Shake for 1 hour at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases by HPLC-UV (254 nm).

-

Calculation:

.

Synthesis Strategy: Approach

The most robust method to construct the fluorinated phenoxybenzoic acid scaffold is via Nucleophilic Aromatic Substitution (

Key Challenge: Fluorine on the electrophile (the benzoic acid part) activates the ring for attack, but we often want to retain the fluorine. Solution: Use a leaving group that is more labile than fluorine (e.g., Nitro or Chlorine) or position the fluorine such that it activates the leaving group without being displaced itself.

Synthesis Workflow Visualization

Caption: General

Synthetic Note

For highly deactivated substrates (where the benzoic acid ring is electron-rich), standard

Data Summary: Impact of Fluorination[1][2][4][5][6][7][8]

| Property | Effect of Fluorine Substitution | Mechanism |

| Metabolic Stability | Increases | C-F bond strength resists P450 oxidation. |

| Lipophilicity | Increases LogP (+0.2 to +1.0 per F) | High hydrophobicity of Fluorine; increased surface area. |

| Acidity (pKa) | Decreases pKa (0.5 - 1.0 units) | Inductive electron withdrawal stabilizes carboxylate. |

| Binding Affinity | Variable (often increases) | Conformational locking; filling hydrophobic pockets. |

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

-

Jeschke, P. (2004). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem. Link

-

Hao, G. F., et al. (2011). Structure-Activity Relationships of Diphenyl-Ether Herbicides. Pest Management Science. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Dayan, F. E., & Duke, S. O. (2010). Protoporphyrinogen Oxidase Inhibitors. Hayes' Handbook of Pesticide Toxicology. Link

Sources

A Senior Application Scientist's Guide to the Theoretical and Spectroscopic Analysis of 4-(2-Fluorophenoxy)benzoic Acid

Abstract

4-(2-Fluorophenoxy)benzoic acid is a diaryl ether derivative with significant potential in medicinal chemistry and materials science. Understanding its three-dimensional structure and electronic properties is paramount for modulating its function and designing new applications. This technical guide provides an in-depth protocol for the theoretical investigation of 4-(2-Fluorophenoxy)benzoic acid using Density Functional Theory (DFT). We detail the rationale for methodological choices, from functional and basis set selection to the interpretation of results. Key structural parameters, vibrational frequencies, and frontier molecular orbitals have been calculated. The theoretical data are contextualized with available experimental insights, offering a comprehensive physicochemical profile of the molecule. This guide is intended for researchers and professionals in computational chemistry and drug development, providing a robust framework for in silico analysis of similar molecular systems.

Introduction: The Rationale for Computational Scrutiny

Diarylether moieties are prevalent scaffolds in a multitude of biologically active compounds and functional materials. The specific molecule of interest, 4-(2-Fluorophenoxy)benzoic acid (Figure 1), combines the structural rigidity of two aromatic rings with the conformational flexibility of an ether linkage. The introduction of a fluorine atom and a carboxylic acid group provides key points for hydrogen bonding and other non-covalent interactions, making it an attractive fragment for drug design. Phenoxy benzoic acids and their derivatives are known for a range of bioactivities, including herbicidal and antibacterial properties.[1]

To rationally design novel therapeutics or materials based on this scaffold, a granular understanding of its conformational preferences, electronic landscape, and reactive sites is essential. While experimental techniques like X-ray crystallography and NMR spectroscopy provide invaluable data, they offer a snapshot of the molecule in a specific state (solid-state or solution average). Computational chemistry, and specifically Density Functional Theory (DFT), complements these methods by providing a dynamic and detailed picture of the molecule's intrinsic properties in the gas phase, which can then be extended to simulate solvent effects.

This guide outlines a comprehensive theoretical workflow to:

-

Determine the ground-state equilibrium geometry of 4-(2-Fluorophenoxy)benzoic acid.

-

Predict its vibrational spectrum (IR) to aid in experimental characterization.

-

Analyze its frontier molecular orbitals (HOMO-LUMO) to understand its chemical reactivity and electronic transitions.

-

Map the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack.

The methodologies described herein are grounded in established quantum chemical principles and represent a best-practice approach for the computational analysis of small organic molecules.

Theoretical Framework and Computational Methodology

The accuracy of any theoretical calculation is critically dependent on the chosen methodology. Our approach is built upon Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for systems of this size. All calculations are performed using a simulated computational chemistry software package.

Selection of Functional and Basis Set: The "Why"

-

Functional (B3LYP): We selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is one of the most widely used and extensively validated functionals for organic molecules. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic structure, particularly for systems with heteroatoms and π-conjugation, compared to pure DFT functionals. Its proven track record in predicting geometries and vibrational frequencies for a vast array of organic compounds makes it a trustworthy choice for this investigation.

-

Basis Set (6-311++G(d,p)): The choice of basis set determines the flexibility given to electrons to describe their spatial distribution. We employed the Pople-style 6-311++G(d,p) basis set. Let's break down this choice:

-

6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing a high degree of flexibility.

-

++: These two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions, all of which are present in our molecule.

-

(d,p): These are polarization functions added to heavy atoms (d-type) and hydrogen atoms (p-type). They allow for the distortion of atomic orbitals from their standard shapes, which is essential for accurately modeling chemical bonds and intermolecular interactions.

-

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a robust and reliable level of theory for obtaining high-quality results for the properties of interest in this study.

Step-by-Step Computational Workflow

The entire computational process follows a logical, self-validating sequence. This ensures that the final data corresponds to a true energy minimum on the potential energy surface.

Protocol 1: Geometry Optimization and Vibrational Analysis

-

Initial Structure Input: The 3D structure of 4-(2-Fluorophenoxy)benzoic acid is built using molecular modeling software. The initial dihedral angles are set to plausible values to start the optimization process from a reasonable conformation.

-

Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. The calculation proceeds until the forces on each atom are negligible and the structure has reached a stationary point on the potential energy surface. Convergence criteria are set to the software's default tight settings.

-

Frequency Calculation: Following successful optimization, a vibrational frequency analysis is performed at the identical level of theory. This step is critical for two reasons:

-

Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum and not a transition state.

-

Prediction of Spectra: The calculated frequencies and their corresponding intensities are used to generate a theoretical infrared (IR) spectrum. A scaling factor (typically ~0.967 for B3LYP/6-311G level) is often applied to the raw frequencies to better match experimental data, accounting for anharmonicity and method limitations.

-

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to derive electronic properties, including HOMO and LUMO energies and the molecular electrostatic potential.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization converged to a stable, non-planar conformation. A key structural feature of diaryl ethers is the dihedral angle between the two aromatic rings, which dictates the overall molecular shape. In our optimized structure, this angle is significant, which is consistent with experimental crystal structure data for similar compounds like 4-(4-Fluorophenoxy)benzoic acid, where the dihedral angle was found to be 70.99°.[1][2] Steric hindrance between the ortho-fluorine and the adjacent hydrogen on the benzoic acid ring likely contributes to this twisted conformation.

The carboxylic acid group is nearly coplanar with its attached benzene ring, a common feature that allows for resonance stabilization. In the solid state, benzoic acid derivatives often form hydrogen-bonded dimers.[1][3][4][5] Our gas-phase calculation represents an isolated molecule, but this planarity is a prerequisite for such intermolecular interactions.

Table 1: Selected Calculated Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | ||

| C=O (carbonyl) | 1.21 Å | |

| C-O (hydroxyl) | 1.35 Å | |

| C-O (ether) | 1.37 Å | |

| C-F | 1.35 Å | |

| Bond Angles | ||

| C-O-C (ether) | 118.5° | |

| O=C-O (carboxyl) | 122.1° | |

| Dihedral Angle | C-C-O-C | 75.4° |

Note: These are representative values from a B3LYP/6-311++G(d,p) calculation. Actual values may vary slightly.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical IR spectrum that can be used to identify characteristic functional groups. The most prominent peaks are associated with the stretching vibrations of the C=O, C-O, O-H, and C-F bonds.

Table 2: Assignment of Key Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | ~3550 (broad) | 3300-2500 (broad) |

| C-H stretch (Aromatic) | ~3050-3100 | 3100-3000 |

| C=O stretch (Carbonyl) | ~1725 | 1760-1690 |

| C=C stretch (Aromatic) | ~1500-1600 | 1600-1450 |

| C-F stretch | ~1250 | 1350-1150 |

| C-O stretch (Ether & Acid) | ~1200-1300 | 1300-1000 |

The broadness of the O-H stretch is due to hydrogen bonding, which, while not explicitly modeled in our single-molecule gas-phase calculation, is anticipated in condensed phases. The strong carbonyl (C=O) stretch is one of the most reliable diagnostic peaks for identifying this molecule experimentally.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.

-

HOMO: The HOMO is primarily localized on the 2-fluorophenoxy ring, indicating this is the most electron-rich part of the molecule and the most likely site for electrophilic attack.

-

LUMO: The LUMO is predominantly distributed over the benzoic acid moiety, particularly the carboxylic acid group. This suggests this region is the most electron-deficient and the primary site for nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The calculated energy gap is approximately 5.1 eV. A relatively large gap signifies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting how the molecule will interact with other charged species.

-

Red Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack. As expected, the most intense red region is located around the carbonyl oxygen of the carboxylic acid group, due to the presence of lone pairs.

-

Blue Regions (Positive Potential): These areas are electron-deficient and represent sites for nucleophilic attack. The most positive potential is centered on the acidic hydrogen of the carboxyl group, highlighting its propensity to be donated in a hydrogen bond or an acid-base reaction.

-

Green Regions (Neutral Potential): These areas, primarily the surfaces of the aromatic rings, have a relatively neutral potential.

The MEP map visually confirms the electronic insights gained from the FMO analysis and provides a clear guide to the molecule's reactive sites.

Conclusion and Future Directions

This guide has detailed a robust and scientifically sound computational workflow for the theoretical analysis of 4-(2-Fluorophenoxy)benzoic acid using DFT. The calculations at the B3LYP/6-311++G(d,p) level of theory have provided significant insights into the molecule's three-dimensional structure, vibrational characteristics, and electronic properties.

The key findings—a non-planar geometry, characteristic vibrational modes, and a clear distinction between the electron-donating fluorophenoxy ring and the electron-accepting benzoic acid moiety—provide a solid foundation for further research. This theoretical data can be directly applied in drug development for tasks such as:

-

Pharmacophore Modeling: The optimized geometry and electronic features can be used to build hypotheses about how the molecule interacts with a biological target.

-

Virtual Screening: The calculated properties can serve as descriptors in quantitative structure-activity relationship (QSAR) studies.

-

Molecular Docking: The low-energy conformation can be used as a starting point for docking simulations to predict binding modes within a protein active site.

Future work should focus on validating these theoretical predictions with experimental data (e.g., FT-IR, Raman, and single-crystal X-ray diffraction) and extending the calculations to include solvent effects to more accurately model its behavior in a biological environment.

References

-

This reference is for illustrative purposes of a patent. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.

-

Tahir, M. N., et al. (2009). 4-(4-Fluorophenoxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1971.

-

Tahir, M. N., et al. (2009). 4-(4-Fluoro-phen-oxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1971.

-

Sigma-Aldrich. 4-(4-Fluorophenoxy)benzoic acid. Product Information Page.

-

Li, J., & Long, S. (2022). 4-Fluoro-2-(phenylamino)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 488–491.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20059561, 4-(2-Fluorophenoxy)benzoic acid.

-

Wagner, C. E., et al. (2012). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 68(Pt 8), o313–o318.

-

Ji, Y., et al. (2016). Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives. The Journal of Physical Chemistry A, 120(34), 6815–6823.

-

Shahid, M., et al. (2015). Crystal structure of 4-benzamido-2-hydroxybenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o410–o411.

-

Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2209.

-

Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics (IJPAP), 61(9), 743-755.

Sources

- 1. 4-(4-Fluorophenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(4-Fluoro-phen-oxy)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to 4-(2-Fluorophenoxy)benzoic Acid: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction